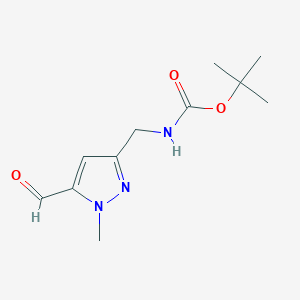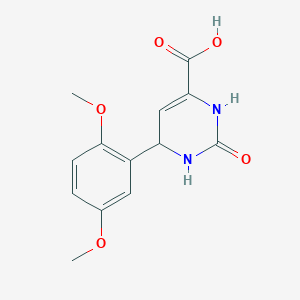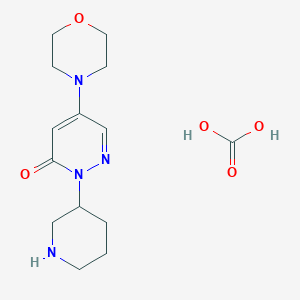
5-(Morpholin-4-yl)-2-(piperidin-3-yl)-2,3-dihydropyridazin-3-one; carbonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Morpholin-4-yl)-2-(piperidin-3-yl)-2,3-dihydropyridazin-3-one, commonly known as MPP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPP is a carbonic anhydrase inhibitor, which means that it can inhibit the activity of carbonic anhydrase enzymes in the body.
Mechanism of Action
MPP acts as a carbonic anhydrase inhibitor, which means that it can inhibit the activity of carbonic anhydrase enzymes in the body. Carbonic anhydrase enzymes are involved in the regulation of acid-base balance in the body and are also important in the production of aqueous humor in the eye. By inhibiting carbonic anhydrase, MPP can reduce the production of aqueous humor and lower intraocular pressure. MPP can also inhibit the activity of carbonic anhydrase in tumor cells, leading to a reduction in tumor growth.
Biochemical and Physiological Effects
MPP has been shown to have a number of biochemical and physiological effects. It can reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and can also inhibit the activity of NF-κB, a transcription factor that is involved in the regulation of inflammation. MPP can also reduce the expression of VEGF, a protein that is involved in the formation of new blood vessels. Additionally, MPP has been shown to improve cognitive function in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
MPP has several advantages for use in lab experiments. It is a potent and selective carbonic anhydrase inhibitor, which means that it can be used to study the role of carbonic anhydrase enzymes in various biological processes. MPP is also relatively easy to synthesize and can be obtained in high yield and purity. However, MPP has some limitations for use in lab experiments. It is not very water-soluble, which can make it difficult to dissolve in aqueous solutions. Additionally, MPP can be toxic at high concentrations, which can limit its use in certain experiments.
Future Directions
There are several future directions for research on MPP. One area of interest is the development of MPP-based therapies for the treatment of glaucoma. Further studies are needed to determine the optimal dose and delivery method for MPP in the treatment of glaucoma. Another area of interest is the use of MPP as a potential therapy for Alzheimer's disease. Future studies are needed to determine the optimal dose and treatment duration for MPP in the treatment of Alzheimer's disease. Additionally, further studies are needed to investigate the potential anti-tumor effects of MPP and to determine the underlying mechanisms of these effects.
Synthesis Methods
The synthesis of MPP involves the reaction of 3-(piperidin-3-yl)-2,3-dihydropyridazine-1-carboxylic acid with morpholine in the presence of a coupling agent. The reaction is carried out under an inert atmosphere and in the presence of a base. The resulting product is then purified by column chromatography to obtain MPP in high yield and purity.
Scientific Research Applications
MPP has been extensively studied for its potential therapeutic applications. It has been found to have anti-tumor, anti-inflammatory, and anti-angiogenic effects. MPP has also been shown to have neuroprotective properties and can improve cognitive function in animal models of Alzheimer's disease. Additionally, MPP has been studied for its potential use in the treatment of glaucoma, as it can reduce intraocular pressure.
properties
IUPAC Name |
carbonic acid;5-morpholin-4-yl-2-piperidin-3-ylpyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O2.CH2O3/c18-13-8-12(16-4-6-19-7-5-16)10-15-17(13)11-2-1-3-14-9-11;2-1(3)4/h8,10-11,14H,1-7,9H2;(H2,2,3,4) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNCQRPMDCCBHKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)N2C(=O)C=C(C=N2)N3CCOCC3.C(=O)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-bromobenzamide](/img/structure/B2853246.png)
![2-(4-benzylpiperazin-1-yl)-7-(3-chlorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2853247.png)
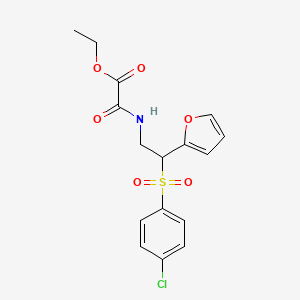
![3-methyl-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2853249.png)
![8-(5-Bromofuran-2-carbonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2853251.png)
![N-(2-ethylphenyl)-1-(4-fluorophenyl)-3-methyl-4-oxo-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2853253.png)
![[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol](/img/structure/B2853257.png)
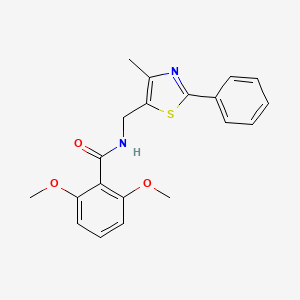
![{1-[6-(Methylsulfanyl)-1,3-benzothiazol-2-yl]piperidin-4-yl}methanol](/img/structure/B2853259.png)
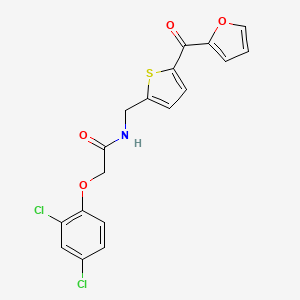
![2-{[1-(2-azepan-1-yl-2-oxoethyl)-1H-indol-3-yl]thio}-N-(4-fluorobenzyl)acetamide](/img/structure/B2853261.png)
